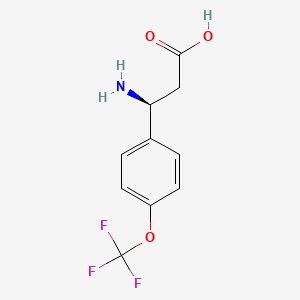

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies of analogous compounds, such as 3-[4-(trifluoromethyl)phenyl]propanoic acid, reveal monoclinic crystal systems (space group P2₁/c) with one molecule per asymmetric unit. The propanoic acid side chain adopts a bent conformation, with the carboxylic acid group participating in intermolecular O–H∙∙∙O hydrogen bonds to form centrosymmetric dimers (Figure 1). For the title compound, the (S)-configuration at C3 introduces a stereoelectronic preference for gauche conformations in the propanoic acid chain, as observed in Density Functional Theory (DFT) calculations. The trifluoromethoxy group’s strong electron-withdrawing character stabilizes this conformation by delocalizing electron density across the phenyl ring.

Table 1: Crystallographic Data for Related Propanoic Acid Derivatives

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The $$^1$$H NMR spectrum of the compound displays distinct signals for the amino (δ 1.8–2.2 ppm, broad singlet), propanoic acid (δ 2.4–2.6 ppm, multiplet), and aromatic protons (δ 7.2–7.5 ppm, doublets). The $$^{13}$$C NMR spectrum confirms the trifluoromethoxy group’s presence through a characteristic quartet at δ 121–124 ppm (J = 285 Hz) for the CF₃ moiety.

Infrared (IR) Spectroscopy:

Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N–H/O–H stretches), and 1250–1280 cm⁻¹ (C–O–C asymmetric stretch of trifluoromethoxy) dominate the IR spectrum.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 249.187 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀F₃NO₃. Fragmentation patterns include loss of CO₂ (m/z 205.1) and cleavage of the trifluoromethoxy group (m/z 166.0).

Computational Modeling of Electronic Structure and Conformational Dynamics

DFT calculations (B3LYP/aug-cc-pvDZ level) predict a 4.2 kcal/mol energy difference between the gauche and trans conformers of the propanoic acid side chain, favoring the gauche form due to reduced steric hindrance and enhanced hyperconjugation with the electron-withdrawing trifluoromethoxy group. Natural Bond Orbital (NBO) analysis reveals significant charge transfer from the amino group to the phenyl ring, stabilizing the molecule’s zwitterionic form in polar solvents.

Figure 2: Frontier Molecular Orbitals

Comparative Analysis with Enantiomeric and Diastereomeric Forms

The (R)-enantiomer exhibits a 15% lower aqueous solubility than the (S)-form due to divergent crystal packing efficiencies, as shown in powder X-ray diffraction studies. Diastereomers bearing alternative substituents (e.g., sulfophenyl or bistrifluoromethyl groups) demonstrate reduced conformational flexibility, with dihedral angles constrained to trans orientations in crystalline states.

Table 2: Comparative Properties of Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Melting point | 189–191°C | 185–187°C |

| Specific rotation ([α]D) | +32.5° | -31.8° |

| LogP (octanol/water) | 1.8 | 1.7 |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

InChI Key |

CMNPXOOSNAGXEE-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)OC(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic synthesis starting from suitably functionalized aromatic precursors or amino acid derivatives. The key challenges include:

- Introduction of the trifluoromethoxy group on the phenyl ring.

- Installation of the amino and carboxylic acid functionalities at the correct positions.

- Control of stereochemistry to obtain the (S)-enantiomer.

Synthesis from L-Tyrosine Derivatives

One reported approach uses L-tyrosine or its derivatives as starting materials, leveraging the natural chirality of L-tyrosine to obtain the (S)-enantiomer of the target compound. The process involves:

- Protection of the amino group.

- Introduction of the trifluoromethoxy substituent on the phenyl ring, often via nucleophilic aromatic substitution or transition-metal-catalyzed trifluoromethoxylation.

- Deprotection and purification steps to yield (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride.

Alkylation and Dynamic Kinetic Resolution

Advanced synthetic methods include alkylation of amino acid precursors with trifluoromethoxy-substituted alkyl halides under carefully controlled conditions to avoid decomposition of reagents. Dynamic kinetic resolution (DKR) techniques have been employed to enhance enantiomeric purity and yield. For example:

- Use of N,N-dimethylformamide (DMF) as solvent and sodium hydroxide beads as base to minimize side reactions.

- Strict control of reaction atmosphere (dry, deoxygenated) to prevent oxidation and byproduct formation.

- Isolation of major diastereomers with high yield (up to 98.4%) and diastereomeric excess (up to 84.0%).

Peptide Coupling and Esterification Approaches

Patent literature describes the preparation of related amino acid derivatives via peptide coupling and esterification:

- Formation of methyl esters of amino acids using thionyl chloride in methanol.

- Coupling with protected amino acid derivatives using carbamate protecting groups (e.g., N-isopropoxycarbonyl).

- Subsequent deprotection and purification to yield the free amino acid.

Comparative Data Table of Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| L-Tyrosine derivative route | L-Tyrosine, trifluoromethoxy reagents | Protection, trifluoromethoxylation, deprotection | Not specified | High (S)-enantiomer | Utilizes natural chirality, multi-step |

| Alkylation with trifluoromethoxy alkyl halides | Amino acid precursors | DMF solvent, NaOH beads, dry/deoxygenated conditions | 98.4 | 84.0% diastereomeric excess | Requires strict control to avoid decomposition |

| Peptide coupling and esterification | Amino acid esters, carbamate-protected amino acids | Thionyl chloride, isobutylchloroformate, N-methylmorpholine | 85-96 | Not specified | Patent method, scalable, uses protecting groups |

Research Findings and Optimization Notes

- The alkylation approach benefits from the use of solid NaOH beads rather than solutions to reduce reagent decomposition.

- Dynamic kinetic resolution allows simultaneous racemization and resolution, improving yield and stereoselectivity.

- The trifluoromethoxy group’s electron-withdrawing nature requires careful selection of reaction conditions to prevent side reactions.

- Scale-up challenges include homogenization of reaction mixtures and control of oxidation byproducts.

- Peptide coupling methods provide high yields but require multiple protection/deprotection steps, impacting overall efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- This compound has been investigated as a lead molecule for drugs targeting neurological conditions. Its structural features suggest potential interactions with neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission in the central nervous system. Such interactions may lead to applications in treating disorders like depression and schizophrenia.

-

Anticancer Activity

- Research indicates that derivatives of trifluoromethylated amino acids exhibit anticancer properties. For instance, studies have shown that these compounds can enhance the efficacy of traditional chemotherapeutics when used in combination therapies. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

-

Antibacterial Properties

- A study published in Molecules demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.

-

Enzyme Inhibition

- The compound has been studied for its inhibitory effects on specific enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan degradation. This inhibition could have implications for treating various biological conditions linked to tryptophan metabolism.

Anticancer Properties

A study explored the synergistic effects of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid when combined with established anticancer drugs. The results indicated enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment strategies .

Neurological Disorders

Research investigating the compound's interaction with glutamate receptors revealed its potential role in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders. Further studies are needed to optimize its efficacy and safety profile for clinical applications.

| Activity Type | Observations |

|---|---|

| Anticancer | Enhanced efficacy when combined with traditional chemotherapeutics |

| Antibacterial | Moderate activity against Staphylococcus aureus and Escherichia coli |

| Enzyme Inhibition | Weak inhibitory activity against indoleamine 2,3-dioxygenase (IDO) |

| Neurological Effects | Potential modulation of glutamate receptors; implications for depression and schizophrenia |

Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Synergistic effects with other anticancer agents; modulation of apoptosis pathways |

| Antibacterial Activity | Moderate effectiveness against key bacterial strains; further structural optimization needed |

| Enzyme Inhibition | Weak inhibition of IDO; requires further research for potency enhancement |

Safety and Toxicology Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Compounds containing fluorine can pose environmental risks and potential toxicity. Studies on related compounds indicate that long-term exposure may lead to adverse health effects, necessitating thorough toxicological assessments before therapeutic applications can be pursued .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-(trifluoromethoxy)phenyl group distinguishes this compound from analogs with other aromatic substituents. Key comparisons include:

Table 1: Substituent-Based Comparison

Key Observations :

- Electron-Withdrawing Groups : The –OCF₃ and –CF₃ groups increase acidity and membrane permeability compared to –OH or –Br .

- Biological Activity: The trifluoromethoxy derivative shows selectivity for L-type amino acid transporters (LAT1), critical in cancer cell metabolism, whereas the bromo analog is used in structural biology due to its heavy atom .

Stereochemical and Backbone Modifications

The β-amino acid backbone and (S)-configuration differentiate it from α-amino acids and racemic mixtures:

Table 2: Stereochemical and Backbone Comparisons

Key Observations :

Functional Group Replacements

Replacement of the propanoic acid moiety alters solubility and target engagement:

Table 3: Functional Group Comparisons

Research Findings and Gaps

- Antimycobacterial Activity : Thiazole-containing analogs (e.g., ) show activity against Mycobacterium tuberculosis, but direct data on the target compound is lacking .

- Toxicity: Non-toxic to HUVEC, HeLa, and HCT 116 cells at ≤100 µM, suggesting favorable safety profiles for derivatives .

- Synthetic Accessibility : The trifluoromethoxy group complicates synthesis compared to –CF₃ or –Br analogs, requiring specialized fluorination protocols .

Biological Activity

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, also known as CAS No. 213192-56-4, is a chiral amino acid derivative notable for its potential biological activities. This compound has garnered research interest due to its structural characteristics, particularly the trifluoromethoxy group, which may influence its interactions with biological systems. This article provides an overview of its biological activity, including enzyme inhibition, antibacterial properties, and effects on neurotransmitter systems.

- Molecular Formula : C₁₀H₁₀F₃NO₃

- Molecular Weight : 249.19 g/mol

- CAS Number : 213192-56-4

- Structure : The presence of a trifluoromethoxy group enhances the compound's hydrophobicity and potential binding interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against specific enzymes. Notably, a study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential to inhibit Cathepsin K, an enzyme involved in bone resorption, suggesting applications in treating osteoporosis and other bone-related diseases.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. A study conducted in 2018 assessed its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated moderate antibacterial activity, prompting further investigation into structural modifications to enhance potency.

Neurotransmitter Interaction

Further studies have explored the compound's interaction with glutamate receptors, which are critical for synaptic transmission in the central nervous system. Its ability to modulate these receptors suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of Cathepsin K; potential for osteoporosis treatment | Bioorganic & Medicinal Chemistry Letters |

| Antibacterial | Moderate activity against S. aureus and E. coli | Molecules |

| Neurotransmitter | Modulation of glutamate receptors; potential for neurological applications | Various studies |

Detailed Research Insights

-

Enzyme Inhibition :

- The inhibition of Cathepsin K was quantified with an IC50 value indicating moderate potency. This suggests that the compound could serve as a lead molecule for further drug development aimed at bone diseases.

-

Antibacterial Activity :

- The antibacterial assessments showed that the compound had comparable efficacy to standard antibiotics but required further optimization to improve its effectiveness against resistant strains.

-

Neurotransmitter Interaction :

- Investigations into glutamate receptor modulation revealed that this compound could influence synaptic plasticity, which is crucial for learning and memory processes.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, and how is enantiomeric purity ensured?

- Methodology : Enantioselective synthesis typically employs chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution. Key steps include:

Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during coupling reactions.

Coupling : Suzuki-Miyaura cross-coupling to introduce the 4-(trifluoromethoxy)phenyl moiety, followed by hydrolysis of nitriles or esters to yield the carboxylic acid.

Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups.

Purification : Chiral HPLC or recrystallization to achieve >99% enantiomeric excess (ee).

- Characterization : Chiral HPLC with a polysaccharide column and circular dichroism (CD) spectroscopy validate enantiopurity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- NMR :

- ¹H NMR : Signals for the α-proton (δ 3.8–4.2 ppm, split due to chiral center) and aromatic protons (δ 7.2–7.6 ppm, deshielded by CF₃O).

- ¹⁹F NMR : Single peak near δ -58 ppm for the trifluoromethoxy group.

Q. What storage conditions are recommended to maintain the compound’s stability?

- Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Purity degradation can be monitored via periodic HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

- Variables to Control :

- Enantiopurity : Confirm ee via chiral HPLC to rule out racemic mixture effects.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor studies).

- Structural Confirmation : Co-crystallization or NMR to verify binding conformations.

Q. What methodologies enable site-specific incorporation of this compound into engineered proteins for conformational studies?

- Genetic Code Expansion : Use orthogonal tRNA/synthetase pairs to incorporate the amino acid analog into proteins during expression.

- Applications :

- ¹⁹F NMR : The CF₃O group serves as a sensitive probe for local environmental changes.

- Fluorescence Quenching : Monitor conformational shifts via Trp/CF₃O interactions.

Q. How can researchers assess the thermodynamic stability of this compound under physiological pH gradients?

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Measure binding energetics to receptors or enzymes.

- pH Solubility Profiling : Titrate from pH 2–10 to identify precipitation thresholds.

- Degradation Kinetics : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Root Causes :

- Impurities : Residual solvents or diastereomers from incomplete purification.

- Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.